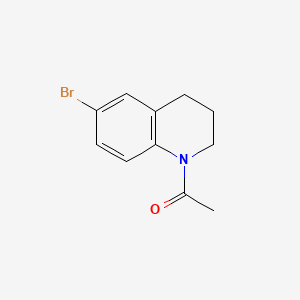

1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline

説明

Historical Context and Discovery

The development of this compound traces its origins to the broader exploration of tetrahydroquinoline derivatives that began in the mid-20th century. According to chemical database records, this specific compound was first synthesized and cataloged in 2005, with subsequent modifications and optimizations documented as recently as 2025. The compound emerged from systematic efforts to explore brominated derivatives of tetrahydroquinolines, which had shown promising biological activities in earlier research programs.

The historical significance of this compound is closely tied to the recognition of tetrahydroquinolines as privileged structural motifs in drug discovery. As documented in recent synthetic studies, tetrahydroquinoline skeletons widely exist in biologically active natural products and pharmaceuticals. The specific introduction of bromine at the 6-position and acetyl group at the nitrogen atom represents a strategic modification aimed at enhancing both biological activity and synthetic versatility.

The timing of its discovery coincided with advances in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which provided efficient synthetic pathways for accessing brominated heterocycles. Research from 2024 demonstrates that compounds containing bromo-substituted tetrahydroquinoline frameworks, including derivatives similar to this compound, have been successfully synthesized with high yields and shown potent anticancer and antibacterial properties.

Nomenclature and Chemical Identity

This compound possesses a comprehensive nomenclature system that reflects its structural complexity and chemical registration across multiple databases. The compound is officially registered with the Chemical Abstracts Service number 22190-40-5, establishing its unique chemical identity in the scientific literature.

The systematic International Union of Pure and Applied Chemistry name for this compound follows the convention of describing the heterocyclic core first, followed by substituent identification. Alternative nomenclature includes 1-(6-Bromo-3,4-dihydroquinolin-1(2H)-yl)ethanone and 1-(6-bromo-3,4-dihydro-2H-quinolin-1-yl)ethanone, which emphasize the ketone functional group perspective.

Table 1: Chemical Identifiers and Nomenclature

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 22190-40-5 |

| Molecular Formula | C₁₁H₁₂BrNO |

| Molecular Weight | 254.12 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| International Chemical Identifier | InChI=1S/C11H12BrNO/c1-8(14)13-6-2-3-9-7-10(12)4-5-11(9)13/h4-5,7H,2-3,6H2,1H3 |

| Simplified Molecular Input Line Entry System | O=C(N1C2=CC=C(Br)C=C2CCC1)C |

The compound's chemical identity is further established through various database registration numbers, including DTXSID70176726 and MFCD05664819, which facilitate its identification across different chemical information systems. The EINECS number 244-829-8 confirms its registration within European chemical inventories.

Position in Tetrahydroquinoline Chemical Family

This compound occupies a distinctive position within the broader tetrahydroquinoline chemical family, characterized by specific structural modifications that differentiate it from other family members. Tetrahydroquinoline itself is an organic compound that represents the semi-hydrogenated derivative of quinoline, typically appearing as a colorless oil.

The tetrahydroquinoline family encompasses a vast array of substituted derivatives that are common in medicinal chemistry. Notable bioactive family members include oxamniquine, dynemycin, viratmycin, and nicainoprol, demonstrating the therapeutic potential inherent in this structural class. The positioning of this compound within this family is defined by two critical structural features: the bromine substitution at the 6-position and the acetyl group attached to the nitrogen atom.

Recent synthetic advances have demonstrated the versatility of tetrahydroquinoline derivatives through various synthetic approaches. A highly diastereoselective synthesis method has been developed for constructing tetrahydroquinoline skeletons through [4 + 2] annulation reactions, offering straightforward routes to 4-aryl-substituted tetrahydroquinolines with excellent yields and diastereoselectivities. This methodology highlights the synthetic accessibility of diverse tetrahydroquinoline derivatives, including brominated variants.

Table 2: Structural Classification within Tetrahydroquinoline Family

| Structural Feature | This compound | General Tetrahydroquinoline Family |

|---|---|---|

| Core Structure | Partially saturated quinoline | Partially saturated quinoline |

| Nitrogen Substitution | Acetyl group (C₂H₃O) | Variable (H, alkyl, acyl, etc.) |

| Ring Substitution | Bromine at position 6 | Variable halogen, alkyl, aryl |

| Synthesis Approach | Multi-step from brominated precursors | Hydrogenation of quinolines, cyclization |

| Biological Activity | Under investigation | Established antimicrobial, anticancer |

The brominated nature of this compound places it within a subclass of halogenated tetrahydroquinolines that have shown enhanced biological activities. Research has demonstrated that brominated derivatives often exhibit improved pharmacological profiles compared to their non-halogenated counterparts, with bromine substitution potentially enhancing lipophilicity and target binding affinity.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical science, encompassing synthetic methodology development, structure-activity relationship studies, and potential therapeutic applications. The compound serves as both a synthetic target and a building block for more complex molecular architectures.

In synthetic chemistry, this compound represents an important intermediate for cross-coupling reactions, particularly in palladium-catalyzed transformations. The bromine atom at the 6-position provides a reactive handle for various coupling reactions, enabling the construction of diverse molecular frameworks. Recent studies have demonstrated the utility of brominated tetrahydroquinoline derivatives in Suzuki-Miyaura cross-coupling reactions, producing compounds with enhanced biological activities.

The compound's significance in medicinal chemistry research stems from its potential biological activities and its role as a pharmacophore for drug development. Studies have shown that tetrahydroquinoline derivatives with bromine substitution and nitrogen acylation can exhibit potent antimicrobial and anticancer properties. Specifically, research has documented that bromo-substituted tetrahydroquinoline derivatives display significant antiproliferative and antimicrobial activity with minimum inhibitory concentration values ranging from 15.62 to 250 micrograms per milliliter.

Table 3: Research Applications and Significance

| Research Domain | Application | Significance |

|---|---|---|

| Synthetic Chemistry | Cross-coupling substrate | Enables diverse molecular construction |

| Medicinal Chemistry | Pharmacophore development | Potential therapeutic lead compound |

| Chemical Biology | Biological probe | Tool for studying biological pathways |

| Materials Science | Building block synthesis | Component for functional materials |

| Analytical Chemistry | Reference standard | Quality control and identification |

The compound's research significance is further enhanced by advances in electrochemical synthesis methods. Recent developments have demonstrated that tetrahydroquinoline derivatives can be selectively synthesized through electrochemical processes, offering environmentally friendly alternatives to traditional synthetic approaches. These methods feature mild conditions, high efficiency, and broad substrate scope, making compounds like this compound more accessible for research applications.

The borrowing hydrogen methodology has also emerged as a significant synthetic approach for tetrahydroquinoline construction. This strategy utilizes manganese catalysts to facilitate the direct synthesis of tetrahydroquinolines from readily available starting materials, providing atom-efficient and selective synthetic routes. Such methodological advances contribute to the growing research interest in brominated tetrahydroquinoline derivatives.

Contemporary research has also explored the electrochemical modification of quinoline frameworks to access tetrahydroquinoline derivatives. Studies have shown that electrochemical hydrocyanomethylation can selectively produce tetrahydroquinoline derivatives under mild conditions, demonstrating the versatility of electrochemical approaches in accessing this important class of compounds. These developments highlight the evolving landscape of synthetic methods available for constructing and modifying tetrahydroquinoline structures.

特性

IUPAC Name |

1-(6-bromo-3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8(14)13-6-2-3-9-7-10(12)4-5-11(9)13/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQKJGRWIRTURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176726 | |

| Record name | 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22190-40-5 | |

| Record name | 1-(6-Bromo-3,4-dihydro-1(2H)-quinolinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22190-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022190405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETYL-6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGD3GNJ239 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Scheme Summary

$$

\text{1-Acetyl-1,2,3,4-tetrahydroquinoline} + \text{Br}_2 \rightarrow \text{this compound}

$$

Detailed Reaction Conditions and Parameters

Analytical and Purification Techniques

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Used for analysis and preparative separation of this compound and its impurities. Mobile phases typically include acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.

Mass Spectrometry (MS): Confirms molecular weight and purity.

Recrystallization: Commonly used to obtain pure crystalline product.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination of 1-Acetyl-1,2,3,4-tetrahydroquinoline | 1-Acetyl-1,2,3,4-tetrahydroquinoline | Bromine or bromine source, organic solvent, controlled temperature | Direct, straightforward, high selectivity | Requires careful control to avoid over-bromination |

| Acylation then Halogenation | 1,2,3,4-tetrahydro-6-quinolinol | Acyl halide, sulfuryl chloride or bromine gas, organic solvent | Allows introduction of acetyl and halogen groups sequentially | Multi-step, requires intermediate isolation |

| Transfer Hydrogenation and Alkylation (related isoquinolines) | Dihydroisoquinoline derivatives | Chiral Ru(II) catalyst, alkylation with bromo-acetic acid derivatives | Stereoselective synthesis possible | More complex, less direct for this compound |

Research Findings and Notes

The bromination step is critical and must be optimized to achieve selective substitution at the 6-position without affecting other positions on the tetrahydroquinoline ring.

The acetyl group at the 1-position stabilizes the molecule and influences the regioselectivity of bromination.

Purification by RP-HPLC is scalable and suitable for preparative isolation, ensuring high purity for research applications.

Safety considerations include handling bromine and halogenated intermediates with appropriate protective equipment due to their corrosive and toxic nature.

化学反応の分析

1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for substitution reactions with various nucleophiles, making it versatile for creating diverse chemical structures.

Table 1: Common Reactions Involving 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline

| Reaction Type | Description |

|---|---|

| Substitution | Bromine can be replaced by nucleophiles like amines |

| Oxidation/Reduction | Can form different derivatives through redox processes |

| Hydrolysis | Acetyl group can be hydrolyzed to yield amines |

Medicinal Chemistry

Research indicates that this compound exhibits potential pharmacological activities. It is being studied as a building block for drug development due to its structural similarities to known bioactive compounds.

Case Study: Antifungal Properties

A study investigated the antifungal properties of tetrahydroquinoline derivatives, revealing that certain modifications could enhance activity against pathogens like Candida albicans. This suggests that derivatives of this compound may also possess significant antifungal properties .

Material Science

In material science, this compound is utilized for developing new materials with specific properties. Its unique structure allows it to be incorporated into polymers or coatings that require enhanced thermal or mechanical properties.

Table 2: Applications in Material Science

| Application Type | Description |

|---|---|

| Polymer Development | Incorporation into polymers for improved properties |

| Coatings | Used in coatings that require durability and resistance |

作用機序

The mechanism of action of 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways in biological systems. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or material science. Detailed studies are required to elucidate the exact mechanisms .

類似化合物との比較

Table 1: Key Structural Features of Selected Tetrahydroquinoline Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents |

|---|---|---|---|---|

| This compound | 22190-40-5 | C₁₁H₁₂BrNO | 254.12 | Acetyl (1), Br (6) |

| 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | 42835-89-2 | C₁₀H₁₂FN | 165.21 | F (6), CH₃ (2) |

| 1-tert-Butyl-6-cyano-1,2,3,4-tetrahydroquinoline | - | C₁₄H₁₇N₂ | 213.30 | tert-Butyl (1), CN (6) |

| 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline | 1368141-75-6 | C₁₀H₁₂BrNO | 242.12 | Br (6), OCH₃ (7) |

| 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | 135631-91-3 | C₁₁H₁₄BrN | 240.15 | Br (6), (CH₃)₂ (4) |

Key Observations :

- Halogen Effects : Bromine at position 6 (as in the target compound) enhances electrophilic reactivity compared to fluorine in 6-fluoro-2-methyl derivatives, making brominated analogues more suitable for cross-coupling reactions .

- Substituent Electronic Effects: The acetyl group at position 1 in the target compound is electron-withdrawing, contrasting with the electron-donating tert-butyl group in 1-tert-butyl-6-cyano-tetrahydroquinoline. This difference influences charge transfer properties and solubility .

- Steric Effects: The 4,4-dimethyl substitution in 6-bromo-4,4-dimethyl-tetrahydroquinoline introduces steric hindrance, reducing ring flexibility and altering binding affinities in receptor studies .

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data

Key Findings :

- Solubility : The acetyl group in the target compound improves solubility in organic solvents like dichloromethane and THF, whereas methoxy-substituted derivatives (e.g., 6-bromo-7-methoxy) exhibit enhanced solubility in polar solvents due to hydrogen bonding .

- Bioactivity: Bromine at position 6 correlates with antimicrobial and anticancer activity across analogues, but the acetyl group in the target compound may enhance metabolic stability compared to methyl or cyano substituents .

Research and Application Contexts

- Pharmaceutical Intermediates : The target compound is a precursor in synthesizing kinase inhibitors and neurotransmitter modulators, leveraging its bromine for Suzuki-Miyaura couplings . In contrast, 6-fluoro-2-methyl derivatives are used in fluorescent probes due to fluorine’s low polarizability .

- Charge-Transfer Studies: 1-tert-Butyl-6-cyano-tetrahydroquinoline exhibits planarized intramolecular charge-transfer (PICT) states, a property exploited in photophysical research but absent in the acetyl-bromo analogue .

- Steric vs. Electronic Tuning: 6-Bromo-4,4-dimethyl-tetrahydroquinoline’s rigid structure is preferred in catalysis, while the target compound’s acetyl group allows for post-functionalization via hydrolysis or nucleophilic substitution .

生物活性

1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 254.12 g/mol. The compound features a tetrahydroquinoline structure characterized by a six-membered aromatic ring fused to a five-membered saturated ring. The presence of an acetyl group at the 1-position and a bromo substituent at the 6-position distinguishes it from other tetrahydroquinolines .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and catalytic activity .

- Receptor Modulation : It may also act on various receptors, influencing downstream signaling pathways that affect cellular functions.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. For instance, studies have demonstrated that certain tetrahydroquinoline derivatives possess significant activity against various bacterial strains. While specific data on this compound is limited, its structural analogs have shown promise in this area .

Antiparasitic Activity

In preclinical studies involving hamsters infected with Endamoeba criceti, related compounds have demonstrated intestinal amebicidal activity. These compounds were effective at various dosages in clearing infections, suggesting potential therapeutic applications for similar structures . Although direct studies on this compound are lacking, its structural similarities suggest it may exhibit comparable antiparasitic effects.

Case Studies and Experimental Data

Several studies have focused on the synthesis and biological evaluation of tetrahydroquinoline derivatives:

Q & A

Q. What are the standard synthetic routes for 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline?

- Methodological Answer : A common approach involves sequential bromination and acetylation of the tetrahydroquinoline scaffold. For example:

Bromination : React 1,2,3,4-tetrahydroquinoline with -bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C to introduce the bromine substituent at the 6-position .

Acetylation : Treat 6-bromo-1,2,3,4-tetrahydroquinoline with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to install the acetyl group at the 1-position. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) is typically required .

Q. Key Considerations :

- Monitor reaction progress using TLC or HPLC.

- Yields may vary (30–70%) depending on stoichiometry and solvent purity.

Q. How is this compound characterized structurally?

- Methodological Answer : Combine spectroscopic and spectrometric techniques:

Q. Molecular Data :

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 254.13 g/mol |

| CAS Number | 22190-40-5 |

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- Hazards : Harmful if inhaled, ingested, or absorbed through skin (based on analogues like 6-bromo-1,2,3,4-tetrahydroquinoline) .

- Protective Measures :

- Use fume hoods, nitrile gloves, and lab coats.

- Store in airtight containers away from light at 2–8°C .

- Emergency Protocols : Rinse exposed skin/eyes with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How can bromination efficiency be optimized for this compound?

- Methodological Answer :

- Variables to Test :

- Solvent : Compare DMF, dichloromethane (DCM), and acetonitrile for reaction rate and yield.

- Catalyst : Screen Lewis acids (e.g., FeCl) to enhance regioselectivity .

- Temperature : Perform reactions at 0°C vs. room temperature to minimize side products.

- Analysis : Use HPLC to quantify unreacted starting material and byproducts.

Q. How does the acetyl group influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Experimental Design :

Prepare solutions of the compound in buffers (pH 2, 7, 10).

Incubate at 25°C and 40°C for 24–72 hours.

Analyze degradation via HPLC-MS to identify breakdown products (e.g., deacetylated or oxidized species) .

- Key Insight : The acetyl group may hydrolyze under acidic or alkaline conditions, requiring stabilization via formulation (e.g., lyophilization).

Q. What strategies resolve contradictions in spectral data for structural confirmation?

- Methodological Answer :

- Multi-Technique Validation :

- Cross-validate NMR with NMR and 2D-COSY to resolve overlapping signals.

- Use high-resolution MS (HRMS) to distinguish between isobaric impurities .

- Case Study : Discrepancies in aromatic proton integration may arise from rotamers; variable-temperature NMR can mitigate this .

Q. How can substituent effects on bioactivity be systematically studied?

- Methodological Answer :

- SAR Framework :

Synthesize derivatives with variations at the 6-bromo (e.g., Cl, F) and 1-acetyl (e.g., propionyl, benzoyl) positions .

Test in vitro against target enzymes (e.g., kinases) or bacterial strains (e.g., S. aureus for antibiotic potential) .

- Data Analysis : Use IC or MIC values to correlate substituent electronegativity/steric bulk with activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。